5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde

Beschreibung

BenchChem offers high-quality 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-[4-(N-phenylanilino)phenyl]thiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NOS/c25-17-22-15-16-23(26-22)18-11-13-21(14-12-18)24(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTDKNZISWUVBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594040 |

Source

|

| Record name | 5-[4-(Diphenylamino)phenyl]thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

291279-14-6 |

Source

|

| Record name | 5-[4-(Diphenylamino)phenyl]thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive and technically detailed protocol for the synthesis of 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde, a key building block in the development of advanced materials, including covalent organic frameworks (COFs) and fluorescent probes.[1] The methodologies presented herein are grounded in established chemical principles and supported by peer-reviewed literature, ensuring a reliable and reproducible synthetic strategy for researchers and professionals in drug development and materials science.

Introduction and Strategic Overview

5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde, with the CAS number 291279-14-6, is a molecule of significant interest due to its triphenylamine core linked to a thiophene-2-carbaldehyde moiety.[1] This structure imparts valuable photophysical properties, making it a versatile precursor for aggregation-induced emission (AIE) probes for bio-imaging and mitochondria-targeting photosensitizers.

The synthesis of this target molecule can be approached through two primary retrosynthetic pathways. The first involves the initial formation of the biaryl system followed by a formylation step. The second approach entails the coupling of a pre-formylated thiophene with the diphenylamine-containing aryl component. This guide will focus on a robust and widely applicable two-step synthetic route commencing with a palladium-catalyzed cross-coupling reaction to construct the core biaryl structure, followed by a regioselective formylation. This strategy is often preferred due to the commercial availability of the starting materials and the high yields typically achieved in each step.

Overall Synthetic Workflow

The recommended synthetic pathway is a two-step process beginning with the Suzuki-Miyaura cross-coupling of 4-bromo-N,N-diphenylaniline with 2-thienylboronic acid to yield the intermediate, N,N-diphenyl-4-(thiophen-2-yl)aniline. This intermediate is then subjected to a Vilsmeier-Haack formylation to introduce the aldehyde group at the 5-position of the thiophene ring, affording the final product.

Caption: Overall two-step synthesis of the target compound.

Part 1: Synthesis of N,N-diphenyl-4-(thiophen-2-yl)aniline

This initial step focuses on the creation of the C-C bond between the diphenylamine and thiophene moieties via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of biaryl compounds due to its high functional group tolerance and generally high yields.[2][3][4][5][6][7]

Reaction Mechanism: Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromo-N,N-diphenylaniline) to form a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, forming a diorganopalladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond of the product.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-bromo-N,N-diphenylaniline | 326.21 | 10.0 | 3.26 g |

| 2-Thienylboronic acid | 127.96 | 12.0 | 1.54 g |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.3 | 347 mg |

| Potassium Carbonate (K₂CO₃) | 138.21 | 30.0 | 4.15 g |

| Toluene | - | - | 60 mL |

| Ethanol (95%) | - | - | 20 mL |

| Deionized Water | - | - | 20 mL |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-N,N-diphenylaniline (3.26 g, 10.0 mmol), 2-thienylboronic acid (1.54 g, 12.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol).

-

Add toluene (60 mL), ethanol (20 mL), and an aqueous solution of potassium carbonate (4.15 g in 20 mL of water).

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring under an inert atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.

-

After the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (starting with pure hexane) to afford N,N-diphenyl-4-(thiophen-2-yl)aniline as a solid.

Part 2: Vilsmeier-Haack Formylation of N,N-diphenyl-4-(thiophen-2-yl)aniline

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9] The thiophene ring, being electron-rich, is highly susceptible to electrophilic substitution, and the formylation occurs regioselectively at the 5-position due to the activating effect of the adjacent sulfur atom and the steric hindrance at other positions.

Reaction Mechanism: Vilsmeier-Haack Formylation

The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form an electrophilic chloromethyliminium salt, also known as the Vilsmeier reagent.[9]

-

Electrophilic Aromatic Substitution: The electron-rich thiophene ring of N,N-diphenyl-4-(thiophen-2-yl)aniline attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

Sources

- 1. ossila.com [ossila.com]

- 2. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation [mdpi.com]

- 5. books.rsc.org [books.rsc.org]

- 6. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]

- 7. Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

Synthesis of donor-pi-acceptor thiophene aldehydes

An In-Depth Technical Guide on the Synthesis of Donor-π-Acceptor Thiophene Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donor-π-acceptor (D-π-A) thiophene aldehydes are a pivotal class of organic chromophores with significant applications in nonlinear optics, organic photovoltaics, and as chemosensors. Their unique electronic properties, arising from the intramolecular charge transfer (ICT) between an electron-donating group and an electron-accepting group bridged by a π-conjugated thiophene system, make them highly tunable for specific applications. This guide provides a comprehensive overview of the synthetic strategies for D-π-A thiophene aldehydes, focusing on the core principles, experimental protocols, and the rationale behind methodological choices. It is intended to serve as a practical resource for researchers in organic electronics and medicinal chemistry.

Introduction: The Architectural Significance of D-π-A Thiophene Aldehydes

The fundamental design of a D-π-A molecule involves three key components: an electron-donating moiety (D), a π-conjugated bridge (π), and an electron-accepting group (A). In the context of this guide, the π-bridge is a thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom. Thiophene is an excellent π-linker due to its electron-rich nature, which facilitates charge delocalization, and its versatile chemistry allows for functionalization at various positions.

The aldehyde group (-CHO) is a moderately strong electron-accepting group and a versatile synthetic handle for further molecular elaboration. The choice of the donor group can significantly modulate the electronic properties of the molecule. Common donor groups include amines, alkoxides, and alkyl groups. The strategic placement of these components on the thiophene ring is crucial for maximizing the ICT character, which in turn governs the molecule's photophysical and electronic properties.

Core Synthetic Strategies: A Modular Approach

The synthesis of D-π-A thiophene aldehydes is typically approached in a modular fashion, allowing for the systematic variation of the donor, π-bridge, and acceptor components. The two primary retrosynthetic disconnections involve either the late-stage introduction of the aldehyde group onto a pre-functionalized donor-thiophene system or the coupling of a donor group to a pre-existing thiophene aldehyde.

Diagram: General Synthetic Approaches

Caption: Retrosynthetic analysis of D-π-A thiophene aldehydes.

Pathway A: Late-Stage Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction is particularly well-suited for the synthesis of D-π-A thiophene aldehydes as the electron-donating group activates the thiophene ring towards electrophilic substitution.

Mechanism and Rationale

The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide (typically dimethylformamide, DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. This electrophilic species then attacks the electron-rich thiophene ring, followed by hydrolysis to yield the aldehyde.

Diagram: Vilsmeier-Haack Reaction Workflow

Caption: Workflow for the Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of 2-(N,N-diphenylamino)thiophene-5-carbaldehyde

This protocol describes the synthesis of a D-π-A thiophene aldehyde with a triphenylamine donor group.

Materials:

-

2-(N,N-diphenylamino)thiophene

-

Anhydrous N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(N,N-diphenylamino)thiophene (1.0 eq) in anhydrous DMF (5 mL per 1 mmol of substrate).

-

Vilsmeier Reagent Formation: Cool the solution to 0 °C in an ice bath. Add POCl₃ (1.2 eq) dropwise via the dropping funnel over 15 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(N,N-diphenylamino)thiophene-5-carbaldehyde.

Table 1: Reaction Parameters for Vilsmeier-Haack Formylation

| Parameter | Value | Rationale |

| Solvent | Anhydrous DMF | Serves as both solvent and reagent. |

| Reagent | POCl₃ | Activates DMF to form the Vilsmeier reagent. |

| Temperature | 0 °C to 60 °C | Initial cooling controls the exothermic reaction, followed by heating to drive the reaction to completion. |

| Stoichiometry | 1.2 eq of POCl₃ | A slight excess ensures complete conversion of the starting material. |

Pathway B: Palladium-Catalyzed Cross-Coupling Reactions

For D-π-A thiophene aldehydes where the donor group is not amenable to the conditions of the Vilsmeier-Haack reaction or for the construction of more complex architectures, palladium-catalyzed cross-coupling reactions are the methods of choice. Suzuki and Stille couplings are particularly prevalent.

Suzuki Coupling: Boronic Acids as Donor Precursors

The Suzuki coupling involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of D-π-A thiophene aldehydes, this typically involves coupling a donor-substituted boronic acid with a halogenated thiophene aldehyde.

Diagram: Suzuki Coupling Workflow

Caption: Workflow for Suzuki cross-coupling.

Experimental Protocol: Synthesis of 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde via Suzuki Coupling

Materials:

-

5-bromothiophene-2-carbaldehyde

-

4-(diphenylamino)phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a Schlenk flask, add 5-bromothiophene-2-carbaldehyde (1.0 eq), 4-(diphenylamino)phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

-

Solvent Addition: Add a 3:1:1 mixture of toluene:ethanol:water (10 mL per 1 mmol of the bromo-aldehyde).

-

Degassing: Degas the mixture by bubbling with nitrogen for 15 minutes.

-

Reaction: Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 12-16 hours. Monitor the reaction by TLC.

-

Workup: Cool the reaction to room temperature and add water. Extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent and purify the residue by column chromatography on silica gel.

Table 2: Comparison of Synthetic Strategies

| Feature | Vilsmeier-Haack Reaction | Suzuki Coupling |

| Substrate Scope | Electron-rich thiophenes | Broad; tolerant of many functional groups |

| Reagents | POCl₃, DMF | Pd catalyst, base, boronic acid |

| Reaction Conditions | Mild to moderate | Moderate to high temperatures |

| Key Advantage | Direct formylation | Modular and versatile |

| Key Limitation | Requires electron-donating group | Pre-functionalization of both coupling partners needed |

Conclusion and Future Perspectives

The synthesis of donor-π-acceptor thiophene aldehydes is a well-established field with a diverse toolbox of synthetic methodologies. The choice of synthetic route is dictated by the nature of the donor group and the desired molecular architecture. The Vilsmeier-Haack reaction offers a direct and efficient route for electron-rich systems, while palladium-catalyzed cross-coupling reactions provide unparalleled modularity for the construction of complex D-π-A chromophores. Future research in this area will likely focus on the development of more sustainable and atom-economical synthetic methods, as well as the exploration of novel donor and acceptor moieties to further fine-tune the optoelectronic properties of these versatile compounds for next-generation electronic and biomedical applications.

References

-

Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully and partially saturated carbocyclic and heterocyclic compounds. Organic Reactions, 49, 1-330. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

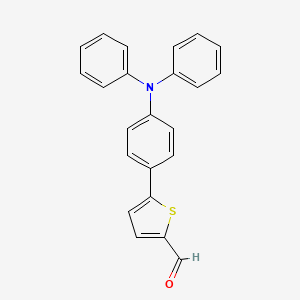

5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde CAS number 291279-14-6

An In-depth Technical Guide to 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde (CAS 291279-14-6)

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde, CAS number 291279-14-6. This molecule is a highly functionalized organic compound increasingly recognized for its role as a versatile building block in materials science and medicinal chemistry. Structurally, it integrates a potent electron-donating triphenylamine (TPA) moiety with a reactive carbaldehyde group, bridged by a π-conjugated thiophene ring. This distinct Donor-π-Acceptor (D-π-A) architecture is fundamental to its utility in advanced applications. This document details its physicochemical properties, core reactivity, validated synthesis protocols, and key applications, including its use in the development of dye-sensitized solar cells (DSSCs), covalent organic frameworks (COFs), and sophisticated fluorescent probes for bio-imaging.

Introduction & Molecular Overview

5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde is a significant organic intermediate characterized by its unique electronic and structural properties.[1] The molecule, hereafter referred to as DPATPA, is composed of three distinct functional units whose synergy dictates its chemical behavior and application potential.[2]

-

Triphenylamine (TPA) Core (Electron Donor): The nitrogen atom with its three phenyl substituents acts as a powerful electron-donating group. The non-planar, propeller-like geometry of the TPA unit is a critical feature that helps to suppress intermolecular aggregation, a common issue that can quench fluorescence and hinder performance in solid-state devices.[3]

-

Thiophene Ring (π-Bridge): The thiophene moiety serves as a rigid, electron-rich π-conjugated spacer. It effectively facilitates intramolecular charge transfer (ICT) from the TPA donor to the aldehyde acceptor, a process crucial for the molecule's photophysical properties.[4]

-

Carbaldehyde Group (Acceptor & Reactive Handle): The aldehyde group is an electrophilic site and an electron-withdrawing group.[5] Its primary role is twofold: it completes the D-π-A structure, and it serves as a highly versatile reactive handle for subsequent chemical transformations, most notably condensation reactions with amine-containing molecules to form extended π-conjugated systems.[2][5][6]

Caption: Molecular structure of 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde.

Physicochemical & Safety Data

Proper handling and storage are paramount for maintaining the integrity of DPATPA. The compound should be stored in a dark, climate-controlled environment under an inert atmosphere to prevent degradation.[7]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 291279-14-6 | [2][6] |

| Molecular Formula | C₂₃H₁₇NOS | [1][6][8] |

| Molecular Weight | 355.5 g/mol | [1][6][8] |

| Appearance | Yellow to orange powder/crystals | [2] |

| Purity | Typically >98% | [2][7] |

| Storage | 2-8°C, inert atmosphere, keep in dark place |[7] |

Table 2: GHS Hazard and Precautionary Statements

| Classification | Code | Description | Reference(s) |

|---|---|---|---|

| Hazard | H302 | Harmful if swallowed | [8] |

| H315 | Causes skin irritation | [8] | |

| H319 | Causes serious eye irritation | [8] | |

| H335 | May cause respiratory irritation | [8] | |

| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [8] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [8] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |[8] |

Core Reactivity & Mechanistic Insights

The synthetic utility of DPATPA is dominated by the electrophilic nature of its aldehyde functional group.[5] This group readily participates in condensation reactions with nucleophiles, particularly primary amines and compounds with active methylene groups. These reactions are fundamental for constructing larger, more complex molecular architectures with extended π-conjugation, which is essential for tuning the optical and electronic properties of the resulting materials.[5]

A prime example is the Knoevenagel condensation with molecules like cyanoacetic acid, or Schiff base formation with various amines. This reactivity allows DPATPA to act as a terminal building block in the synthesis of D-π-A dyes for solar cells or as a linker for creating stable imine bonds in the backbone of Covalent Organic Frameworks.[1][2][5]

Caption: General reaction scheme showing the condensation of DPATPA with a nucleophile.

Synthesis & Purification Protocol

The synthesis of DPATPA is a multi-step process that leverages modern cross-coupling chemistry.[1] The most efficient and modular approach involves a Suzuki-Miyaura cross-coupling reaction, which is renowned for its reliability and functional group tolerance.[9][10][11] This strategy allows for the convergent assembly of the molecule from two key fragments.

Retrosynthetic Analysis & Strategy

The causality behind choosing the Suzuki-Miyaura pathway lies in its robustness for creating C(sp²)-C(sp²) bonds. The disconnection is made between the phenyl and thiophene rings. This leads to two critical precursors: 4-(diphenylamino)phenylboronic acid (or its pinacol ester) and 5-bromothiophene-2-carbaldehyde . This approach is advantageous because both precursors are synthetically accessible, and the final coupling step is typically high-yielding. The palladium catalyst, in conjunction with a base, is essential for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forms the desired carbon-carbon bond.[10]

Caption: A validated workflow for the synthesis and purification of DPATPA.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for arylthiophene synthesis.[9][11]

-

Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-(diphenylamino)phenylboronic acid (1.0 eq), 5-bromothiophene-2-carbaldehyde (1.05 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Solvent & Base Addition: Evacuate and backfill the flask with nitrogen three times. Add a degassed solvent mixture of toluene (80 mL), ethanol (20 mL), and a 2M aqueous solution of sodium carbonate (40 mL). The use of a phase-transfer system (organic/aqueous) with a base is critical for the transmetalation step of the catalytic cycle.

-

Reaction: Heat the mixture to reflux (approximately 90-95 °C) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The reaction is typically complete within 12-24 hours.

-

Workup: After cooling to room temperature, separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Solvent Removal: Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification & Characterization

-

Purification: The crude solid is purified by flash column chromatography on silica gel. A gradient elution system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., to a final ratio of 9:1 hexane/ethyl acetate), is typically effective. The fractions containing the pure product are combined and the solvent is evaporated.

-

Characterization: The final product's identity and purity are confirmed using standard spectroscopic techniques.

-

¹H NMR: Expect characteristic signals for the aldehyde proton around δ 9.8-10.0 ppm, along with aromatic protons from the three phenyl rings and the thiophene ring.[9]

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight (m/z ≈ 355.10).

-

FT-IR: Look for a strong carbonyl (C=O) stretch from the aldehyde at approximately 1660-1680 cm⁻¹.

-

Key Applications & Case Studies

The unique D-π-A structure of DPATPA makes it a highly sought-after component in the development of functional organic materials and probes.

Materials Science

-

Dye-Sensitized Solar Cells (DSSCs): DPATPA and its derivatives are excellent candidates for metal-free organic sensitizers in DSSCs.[3] In a typical DSSC, the dye is anchored to a semiconductor surface (e.g., TiO₂). Upon light absorption, an electron is promoted from the HOMO (localized on the TPA donor) to the LUMO (localized on the acceptor/anchoring group), followed by injection into the semiconductor's conduction band.[4] The bulky TPA group helps prevent dye aggregation on the TiO₂ surface, ensuring efficient electron injection.[3]

-

Covalent Organic Frameworks (COFs): DPATPA serves as a functional ligand for constructing COFs.[1] The aldehyde group can react with multitopic amine linkers (e.g., triamines) via condensation to form highly stable, porous, and crystalline frameworks with extended π-conjugation. These materials are investigated for applications in gas storage, catalysis, and sensing.[2]

Advanced Bio-imaging & Therapeutics

-

Aggregation-Induced Emission (AIE) Probes: While DPATPA itself may not be strongly emissive in solution, it is a key precursor for luminogens with Aggregation-Induced Emission (AIE) characteristics.[2] For example, a two-photon fluorescent probe derived from DPATPA, named AIETP, was developed for high-resolution imaging of brain vasculature.[1][2] This probe demonstrated superior brightness, photostability, and biocompatibility, making it ideal for in vivo applications.[2]

-

Photosensitizers for Photodynamic Therapy: By modifying the acceptor part of the molecule, researchers have designed mitochondria-anchoring photosensitizers.[2] A derivative known as TTVPHE showed AIE features and, upon irradiation with visible light, efficiently generated reactive oxygen species (ROS) to ablate cancer cells, demonstrating its potential in targeted photodynamic therapy.[2]

-

Chemosensors: The ICT properties of DPATPA derivatives can be modulated by external stimuli. A fluorescent probe based on a TPA-thiophene conjugate was shown to detect cyanide anions with high sensitivity and a visible color change.[2]

Caption: A summary of the primary application fields stemming from DPATPA.

Conclusion

5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde is more than just a chemical intermediate; it is a strategically designed molecular scaffold. Its inherent Donor-π-Acceptor characteristics, combined with a versatile reactive handle, provide a robust platform for rational molecular design. The insights into its synthesis, reactivity, and diverse applications—from harvesting solar energy to visualizing biological processes and treating disease—underscore its significant value to the scientific community. As research continues to push the boundaries of organic materials and therapeutics, the demand for sophisticated, multifunctional building blocks like DPATPA is poised to grow, promising further innovations in a multitude of scientific fields.

References

-

ResearchGate. Synthesis of 5-(4-(diphenylamino) styryl)thiophene-2-carbaldehyde (6). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Reactions of Thiophene-2-carbaldehyde Derivatives. [Link]

-

PubChem. 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde | C23H17NOS | CID 18458010. [Link]

-

MDPI. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. [Link]

-

Sciforum. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Link]

-

The Royal Society of Chemistry. Novel Organic Dyes for Efficient Dye-Sensitized Solar Cells. [Link]

-

Zeitschrift für Naturforschung. Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. [Link]

-

Royal Society of Chemistry. 7.2. Reactivity Studies for the Synthesis of 5-Phenylthiophene-2-carbaldehyde by a Suzuki–Miyaura Coupling | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

-

CNR-IRIS. Recent Advances in Organic Dyes for Application in Dye-Sensitized Solar Cells under Indoor Lighting Conditions. [Link]

-

ResearchGate. Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties | Request PDF. [Link]

-

ACS Publications. New Triphenylamine-Based Dyes for Dye-Sensitized Solar Cells. [Link]

-

Universiti Putra Malaysia Institutional Repository. Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation. [Link]

Sources

- 1. Buy 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde | 291279-14-6 [smolecule.com]

- 2. ossila.com [ossila.com]

- 3. researchgate.net [researchgate.net]

- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 5. nbinno.com [nbinno.com]

- 6. 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde | 291279-14-6 | Benchchem [benchchem.com]

- 7. 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde | 291279-14-6 [sigmaaldrich.com]

- 8. 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde | C23H17NOS | CID 18458010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. books.rsc.org [books.rsc.org]

- 11. Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]

An In-depth Technical Guide to the Photophysical Properties of Triphenylamine-Thiophene Chromophores

Introduction: The Allure of Donor-π-Acceptor Systems

Triphenylamine-thiophene based chromophores represent a significant class of organic molecules meticulously designed with a donor-π-acceptor (D-π-A) architecture. This strategic arrangement, featuring an electron-donating triphenylamine (TPA) moiety and an electron-accepting group linked by a π-conjugated thiophene bridge, gives rise to a suite of fascinating and tunable photophysical properties. The inherent intramolecular charge transfer (ICT) characteristics of these molecules upon photoexcitation are central to their utility in a wide array of applications, including organic light-emitting diodes (OLEDs), sensors, and nonlinear optics.[1][2][3]

The propeller-like, non-planar structure of the TPA donor provides good solubility and prevents aggregation-caused quenching, while the thiophene unit, an electron-rich aromatic heterocycle, serves as an efficient π-linker, facilitating electron delocalization between the donor and acceptor.[4] This guide will provide a comprehensive exploration of the synthesis, photophysical characterization, and key properties of these chromophores, offering insights for researchers and professionals in materials science and drug development.

Molecular Design and Synthesis: Crafting the Chromophore

The synthesis of triphenylamine-thiophene chromophores typically involves multi-step reaction sequences, allowing for precise control over the final molecular structure.[5] A common synthetic strategy is the Suzuki coupling reaction, a versatile cross-coupling method for the formation of carbon-carbon bonds.[5]

A generalized synthetic approach is outlined below:

Caption: Figure 1: Generalized Synthetic Workflow for Triphenylamine-Thiophene Chromophores.

The choice of starting materials is crucial for tuning the photophysical properties. For instance, introducing electron-donating or -withdrawing groups on the TPA or thiophene moieties can significantly alter the energy levels of the molecule and, consequently, its absorption and emission characteristics.[6] The characterization of the synthesized compounds is typically performed using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, and mass spectrometry to confirm their molecular structures.[5][7]

Photophysical Properties: A Deep Dive

The defining characteristic of triphenylamine-thiophene chromophores is their rich photophysical behavior, which is a direct consequence of their D-π-A structure.

Absorption and Emission Spectra

The electronic absorption and emission spectra of these chromophores are typically investigated using UV-Vis and fluorescence spectroscopy.[8] The absorption spectra are characterized by intense bands in the UV-visible region, corresponding to π-π* and intramolecular charge transfer (ICT) transitions.[9] The position of the absorption maximum (λ_abs) is sensitive to the electronic nature of the donor, acceptor, and the π-conjugated linker.[10]

Upon excitation, the molecule transitions to an excited state, from which it can relax back to the ground state via radiative (fluorescence) or non-radiative pathways.[11] The emission spectra provide information about the energy of the emitted photons and the efficiency of the fluorescence process. A key parameter is the Stokes shift, which is the difference in wavelength between the absorption and emission maxima. Large Stokes shifts are often observed in D-π-A chromophores, indicating a significant change in geometry and electronic distribution between the ground and excited states.[12]

Solvatochromism: The Influence of the Environment

A hallmark of D-π-A chromophores is their solvatochromism, the change in their absorption and emission spectra with the polarity of the solvent.[13] This phenomenon arises from the difference in the dipole moments of the ground and excited states.[14] In polar solvents, the excited state, which typically has a larger dipole moment due to ICT, is stabilized to a greater extent than the ground state. This leads to a red-shift (bathochromic shift) in the emission spectrum as the solvent polarity increases.[10]

The study of solvatochromism provides valuable insights into the nature of the excited state and the extent of charge transfer.[15] The relationship between the Stokes shift and the solvent polarity can be analyzed using the Lippert-Mataga equation, which relates the energy of the emission to the dielectric constant and refractive index of the solvent.

Quantum Yield: A Measure of Efficiency

The fluorescence quantum yield (Φ_F) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[11] Quantum yields can range from 0 to 1 (or 0% to 100%). High quantum yields are desirable for applications such as OLEDs and fluorescent probes.

The quantum yield is influenced by various factors, including the molecular structure, the solvent environment, and the presence of quenchers. Non-radiative decay pathways, such as internal conversion and intersystem crossing, compete with fluorescence and can reduce the quantum yield.[11] The relative quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield under identical experimental conditions.[16]

The following table summarizes typical photophysical data for a hypothetical triphenylamine-thiophene chromophore in various solvents:

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) | Quantum Yield (Φ_F) |

| Hexane | 1.88 | 400 | 480 | 4444 | 0.85 |

| Toluene | 2.38 | 405 | 500 | 4684 | 0.72 |

| Dichloromethane | 8.93 | 415 | 530 | 5087 | 0.55 |

| Acetonitrile | 37.5 | 425 | 560 | 5389 | 0.30 |

Experimental Protocols: A Practical Guide

Accurate and reproducible photophysical characterization is paramount for understanding and optimizing these chromophores.

UV-Vis and Fluorescence Spectroscopy Workflow

Caption: Figure 2: A streamlined workflow for acquiring UV-Vis and fluorescence spectra.

Step-by-Step Methodology for UV-Vis and Fluorescence Measurements:

-

Solution Preparation: Prepare dilute solutions of the chromophore in various spectroscopic grade solvents. The concentration should be adjusted to have an absorbance of around 0.1 at the absorption maximum to avoid inner filter effects.[17]

-

UV-Vis Spectroscopy: Record the absorption spectrum of each solution using a UV-Vis spectrophotometer.[18] Identify the wavelength of maximum absorption (λ_abs).

-

Fluorescence Spectroscopy: Using a fluorescence spectrophotometer, excite the sample at its λ_abs.[19] Record the fluorescence emission spectrum.

-

Data Analysis: Determine the wavelength of maximum emission (λ_em) from the fluorescence spectrum. Calculate the Stokes shift in wavenumbers (cm⁻¹) using the formula: Δν = (1/λ_abs - 1/λ_em) * 10⁷.

Quantum Yield Determination (Relative Method)

Step-by-Step Methodology for Relative Quantum Yield Determination:

-

Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.[20]

-

Absorbance Matching: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence spectra of all solutions under identical instrument settings (excitation wavelength, slit widths).

-

Data Integration: Integrate the area under the fluorescence emission curves for both the sample and the standard.

-

Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_s) can be calculated using the following equation:[16]

Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)

where Φ_r is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts s and r refer to the sample and the reference, respectively.

Computational Insights: Bridging Theory and Experiment

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), plays a vital role in complementing experimental findings.[21] These methods can be used to:

-

Predict the geometries of the ground and excited states.[22]

-

Calculate the energies of the frontier molecular orbitals (HOMO and LUMO) to understand the electronic transitions.[23]

-

Simulate the absorption and emission spectra, providing a theoretical basis for the experimental observations.[6]

Caption: Figure 3: A typical workflow for computational investigation of photophysical properties.

Applications: From Displays to Diagnostics

The unique photophysical properties of triphenylamine-thiophene chromophores make them highly promising for a range of advanced applications:

-

Organic Light-Emitting Diodes (OLEDs): Their high fluorescence quantum yields and tunable emission colors make them excellent candidates for emissive layers in OLEDs.[2][4][24] The TPA moiety also imparts good hole-transporting properties, which is beneficial for device performance.[1]

-

Fluorescent Sensors: The sensitivity of their emission to the local environment (solvatochromism) can be exploited for the development of fluorescent sensors for detecting ions, molecules, and changes in viscosity or temperature.[15]

-

Nonlinear Optics: The large change in dipole moment upon excitation gives rise to significant second-order nonlinear optical properties, making them suitable for applications in electro-optic modulation and frequency conversion.[25]

Conclusion: A Bright Future for Triphenylamine-Thiophene Chromophores

Triphenylamine-thiophene chromophores stand out as a versatile and highly tunable class of organic materials. The synergistic interplay between the electron-donating triphenylamine, the π-conjugated thiophene bridge, and a variety of electron-accepting groups allows for the rational design of molecules with tailored photophysical properties. A thorough understanding of their synthesis, coupled with rigorous experimental and computational characterization, is key to unlocking their full potential in next-generation optoelectronic and sensing technologies. The continued exploration of novel molecular designs and a deeper understanding of the structure-property relationships will undoubtedly pave the way for even more innovative applications in the years to come.

References

- Triphenylamine/4,4′-Dimethoxytriphenylamine-Functionalized Thieno[3,2-b]thiophene Fluorophores with a High Quantum Efficiency: Synthesis and Photophysical Properties. The Journal of Physical Chemistry B.

- Synthesis of electron-rich thiophene triphenylamine based organic material for photodiode applications.

- A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.

- D−π–A Fluorophores with Strong Solvatochromism for Single-Molecule Ratiometric Thermometers. Journal of the American Chemical Society.

- UV-Visible Spectroscopy. MSU chemistry.

- Computational analysis of the structural, optoelectronic and photovoltaic properties of triphenylamine-based dyes and their interaction with TiO2 / Iodine.

- Triphenylamine based yellowish-orange emitting organic dyes (Donor – π – Acceptor) for hybrid WLEDs and OLEDs: synthesis, characterization and theoretical study.

- Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and applic

- Synthesis and specific solvatochromism of D–π–A type pyridinium dye.

- DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent.

- Thiophene-Based Trimers and Their Bioapplications: An Overview. PMC - PubMed Central.

- Comparative Analysis of Fluorescence Spectrophotometers and UV-vis Spectrophotometers. Drawell.

- Theoretical Investigation on Photophysical Properties of Triphenylamine and Coumarin Dyes. MDPI.

- Thienothiophene based organic light-emitting diode: synthesis, photophysical properties and applic

- Electronic Spectra - Ultraviolet and Visible Spectroscopy - Organics. Chemistry LibreTexts.

- Fluorescence Quantum Yields—Methods of Determination and Standards.

- Photophysical properties and fluorosolvatochromism of D–π–A thiophene based deriv

- Computational Study of New Small Molecules based Thiophene as Donor Materials for Bulk Heterojunction Photovoltaic Cells.

- Synthesis, Characterization of thiophene derivatives and its biological applications.

- UV-Vis absorption and fluorescence, under l exc = 480 nm (A) and...

- Computational Study of New Small Molecules based Thiophene as Donor Materials for Bulk Heterojunction Photovoltaic Cells. PubMed.

- A series of thiophene-based π-conjugated chromophores: synthesis, photophysical properties and electrochemiluminescence applications. New Journal of Chemistry (RSC Publishing).

- Recent Advances in the Synthesis of Thiophene Derivatives by Cycliz

- Triphenylamine-based small molecules with aggregation-induced emission and mechanochromic luminescence properties for OLED application.

- Optical Study of Solvatochromic Isocyanoaminoanthracene Dyes and 1,5-Diaminoanthracene. MDPI.

- Relative and absolute determination of fluorescence quantum yields of transparent samples.

- Organic Light Emitting Diodes: Devices and applications.

- Theoretical Investigation on Photophysical Properties of Triphenylamine and Coumarin Dyes. PubMed.

- UV-visible and fluorescence spectroscopy. Fiveable.

- Quantum yield. Wikipedia.

- Experimental and Computational Study of Thiophene Based Calamitic Liquid Crystals.

- Solvatochromic and pH Switch Properties of a D–π–A Dye with benzo[b]thiophene as Donor Moiety.

- Thiophene - Synthesis, Reactions and Medicinal uses. YouTube.

- Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Deriv

- V-shaped pyranylidene/triphenylamine-based chromophores with enhanced photophysical, electrochemical and nonlinear optical properties.

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]

- 3. A series of thiophene-based π-conjugated chromophores: synthesis, photophysical properties and electrochemiluminescence applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. beilstein-archives.org [beilstein-archives.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. journalwjarr.com [journalwjarr.com]

- 8. fiveable.me [fiveable.me]

- 9. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 10. Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08433F [pubs.rsc.org]

- 11. chem.uci.edu [chem.uci.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. worldscientific.com [worldscientific.com]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. agilent.com [agilent.com]

- 17. d-nb.info [d-nb.info]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Theoretical Investigation on Photophysical Properties of Triphenylamine and Coumarin Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Computational Study of New Small Molecules based Thiophene as Donor Materials for Bulk Heterojunction Photovoltaic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. V-shaped pyranylidene/triphenylamine-based chromophores with enhanced photophysical, electrochemical and nonlinear optical properties - Materials Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Electrochemical Properties of 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde

Abstract: This whitepaper provides a comprehensive technical overview of the electrochemical properties of the donor-acceptor molecule, 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde (DPAPTA). We delve into the fundamental electrochemical behavior of the monomer, detailing its oxidative characteristics and the determination of its frontier molecular orbital energy levels. Furthermore, we present a thorough examination of its electropolymerization to form poly(5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde) (pDPAPTA), a conductive polymer with significant electrochromic properties. This guide offers detailed, field-proven experimental protocols for synthesis, electrochemical analysis, and spectroelectrochemical characterization, aimed at researchers, chemists, and materials scientists in the fields of organic electronics, sensor development, and drug discovery.

Introduction: The Significance of Donor-Acceptor Thiophene Derivatives

Donor-acceptor (D-A) conjugated molecules are at the forefront of organic electronics research. Their unique architecture, featuring an electron-donating moiety linked to an electron-accepting moiety through a π-conjugated bridge, allows for tunable electronic and optical properties. 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde (DPAPTA) is an exemplary D-A molecule. It consists of a triphenylamine (TPA) core, a potent electron donor, connected to a thiophene-2-carbaldehyde unit, which acts as both a π-bridge and an acceptor group.[1][2] This structure facilitates intramolecular charge transfer (ICT), which is fundamental to its application in diverse fields such as dye-sensitized solar cells, fluorescent probes, and electrochromic devices.[3][4]

The triphenylamine unit imparts excellent hole-transporting capabilities and allows for stable radical cation formation upon oxidation.[5] The thiophene ring, a staple in conductive polymer chemistry, provides a pathway for π-electron delocalization and is the site for oxidative polymerization.[6] The aldehyde functional group offers a site for further chemical modification, enabling the synthesis of more complex molecules and covalent organic frameworks (COFs).[1][7]

Understanding the electrochemical behavior of DPAPTA is paramount to harnessing its full potential. Techniques such as cyclic voltammetry (CV) provide invaluable insights into its oxidation potentials, electrochemical stability, and the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).[8][9] Furthermore, the ability of DPAPTA to undergo electropolymerization allows for the in-situ fabrication of thin, electroactive polymer films on conductive substrates.[5][10] These polymer films exhibit distinct electrochromic properties, changing color in response to an applied potential, making them promising candidates for smart windows and displays.[11][12]

This guide will provide a detailed exploration of these properties, grounded in established experimental methodologies.

Synthesis of 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde

The synthesis of DPAPTA is a multi-step process that typically involves the formation of the core thiophene ring, followed by the introduction of the diphenylamine group and the aldehyde functionality.[2] While various synthetic routes exist, a common approach involves a Suzuki or Stille coupling reaction to form the phenyl-thiophene bond, followed by a Vilsmeier-Haack reaction to introduce the aldehyde group.

Generalized Synthetic Protocol

Disclaimer: This is a generalized protocol and should be adapted based on laboratory safety standards and specific reaction optimization.

-

Step 1: Synthesis of the Thiophene Precursor: Begin with a suitable brominated thiophene derivative.

-

Step 2: Coupling Reaction: React the brominated thiophene with a boronic acid or stannane derivative of diphenylamine in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in an appropriate solvent system (e.g., toluene/ethanol/water).

-

Step 3: Formylation: Introduce the aldehyde group onto the thiophene ring using a formylating agent such as N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃) in a Vilsmeier-Haack reaction.[13]

-

Step 4: Purification: The final product, 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde, is purified using column chromatography on silica gel.

The final product is a solid with a melting point typically in the range of 92-95 °C.[14] Its structure can be confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Electrochemical Properties of the Monomer

The electrochemical behavior of the DPAPTA monomer is primarily investigated using cyclic voltammetry (CV). This powerful technique reveals the oxidation and reduction potentials of the molecule, providing insight into its electronic structure and stability.

Cyclic Voltammetry Analysis

Rationale for Experimental Choices:

-

Solvent and Supporting Electrolyte: A non-aqueous solvent like dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) is used to avoid the interfering redox reactions of water.[15] A supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), is required to ensure sufficient conductivity of the solution.

-

Three-Electrode System: A standard three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire) is essential for accurate potential control and measurement.[16]

-

Internal Standard: Ferrocene (Fc/Fc⁺) is often added as an internal standard.[17] Its well-defined, reversible redox couple at a known potential allows for accurate calibration of the potential axis, enabling reliable comparisons between different experiments.

Experimental Protocol for Monomer CV

-

Preparation: Prepare a solution of DPAPTA (typically 1-5 mM) and the supporting electrolyte (0.1 M) in the chosen anhydrous solvent.

-

Cell Assembly: Assemble the three-electrode electrochemical cell, ensuring the electrodes are clean and properly positioned.

-

Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Data Acquisition:

-

Perform a background scan of the solvent and electrolyte solution.

-

Add the DPAPTA monomer to the cell.

-

Scan the potential from an initial value (e.g., 0 V) towards positive potentials to observe the oxidation process.

-

Reverse the scan to observe the corresponding reduction.

-

Record the cyclic voltammogram at a specific scan rate (e.g., 100 mV/s).

-

A typical CV of DPAPTA will show an irreversible oxidation peak corresponding to the oxidation of the triphenylamine moiety to a radical cation. The irreversibility indicates that the radical cation is highly reactive and likely undergoes subsequent chemical reactions, which is the basis for electropolymerization.[5]

Caption: Oxidation and subsequent coupling of the DPAPTA monomer.

Determination of HOMO/LUMO Energy Levels

The HOMO and LUMO energy levels are crucial parameters that govern the electronic and optical properties of a molecule. These can be estimated from the onset potentials of the oxidation (E_onset,ox) and reduction (E_onset,red) peaks in the cyclic voltammogram.[8][17]

Equations for Calculation: [15][17][18]

-

HOMO (eV) = -[E_onset,ox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_onset,red (vs Fc/Fc⁺) + 4.8]

Where 4.8 eV is the absolute energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.

| Parameter | Description | Estimated Value |

| E_onset,ox | Onset potential of the first oxidation peak. | Varies with solvent/electrolyte |

| HOMO | Highest Occupied Molecular Orbital energy level. | Typically around -5.1 to -5.4 eV |

| LUMO | Lowest Unoccupied Molecular Orbital energy level. | Typically around -2.2 to -2.5 eV |

| E_g | Electrochemical band gap (LUMO - HOMO). | Typically around 2.7 to 3.1 eV |

Note: These are typical values for similar D-A thiophene compounds and should be experimentally determined for DPAPTA.[9]

Electropolymerization and Characterization of the Polymer Film

One of the key features of DPAPTA is its ability to be electropolymerized, forming a conductive polymer film (pDPAPTA) directly onto the electrode surface.[5][10] This process offers a convenient method for fabricating thin, uniform films with controllable thickness.[5]

Potentiodynamic Polymerization Protocol

Electropolymerization is typically achieved by repeatedly cycling the potential in the range of the monomer's oxidation.

-

Solution Preparation: Prepare a solution of the DPAPTA monomer (typically 5-10 mM) and supporting electrolyte (0.1 M) in an appropriate solvent.

-

Electrode Preparation: Use a conductive and transparent electrode, such as indium tin oxide (ITO) coated glass, as the working electrode to allow for subsequent spectroelectrochemical analysis.

-

Polymerization: Cycle the potential between a lower limit (e.g., 0 V) and an upper limit just beyond the monomer's oxidation peak (e.g., 1.2 V) for a set number of cycles (e.g., 10-20 cycles).

-

Observation: During cycling, an increase in the peak current with each successive cycle indicates the deposition and growth of a conductive polymer film on the electrode surface.

-

Post-Polymerization: After polymerization, the electrode is removed, rinsed with fresh solvent to remove any unreacted monomer, and transferred to a monomer-free electrolyte solution for further characterization.

Caption: Workflow for electropolymerization and characterization.

Spectroelectrochemistry and Electrochromic Properties

Spectroelectrochemistry combines UV-Vis spectroscopy with electrochemistry to study the changes in the optical properties of the pDPAPTA film as a function of its oxidation state. This is the primary method for characterizing its electrochromic behavior.

Experimental Setup: The polymer-coated ITO electrode is placed in a cuvette containing a monomer-free electrolyte solution inside a UV-Vis spectrometer. The potential of the film is controlled by a potentiostat while absorbance spectra are recorded.

Observations:

-

Neutral State: In its neutral (reduced) state, the pDPAPTA film is typically colored, often appearing yellow or orange, due to π-π* transitions within the conjugated polymer backbone.

-

Oxidized State: Upon applying an oxidative potential, the film changes color, often to green or blue.[11] This is due to the formation of polarons and bipolarons, which introduce new electronic transitions at lower energies (longer wavelengths).[11][19]

Sources

- 1. ossila.com [ossila.com]

- 2. Buy 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde | 291279-14-6 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in triphenylamine-based electrochromic derivatives and polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. diva-portal.org [diva-portal.org]

- 7. 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde | 291279-14-6 | Benchchem [benchchem.com]

- 8. A Novel Donor-Acceptor Thiophene-Containing Oligomer Comprising Dibenzothiophene-S,S-dioxide Units for Solution-Processable Organic Field Effect Transistor [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Electrochemical and electrochromic properties of aromatic polyamides and polyimides with phenothiazine-based multiple triphenylamine cores - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 12. Electrochromic Properties of Acid Dye Doped Poly(3,4-ethylenedioxythiophene) by Electropolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde - Google Patents [patents.google.com]

- 14. 5-フェニルチオフェン-2-カルボキシアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 15. echemi.com [echemi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde. This molecule, featuring a triphenylamine core linked to a thiophene-2-carbaldehyde moiety, is of significant interest in the development of materials for organic electronics and fluorescent probes.[1][2] Understanding its structural and electronic properties through NMR is paramount for its application and synthesis. This guide will delve into the theoretical basis for the expected chemical shifts and coupling constants, offering a predictive framework for researchers. We will explore the influence of the electron-donating diphenylamino group and the electron-withdrawing aldehyde group on the aromatic systems, providing a detailed interpretation of the NMR spectra.

Introduction: The Significance of 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde

5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde, with the CAS number 291279-14-6, is a multifunctional organic compound.[1] Its structure integrates a well-known electron-donating triphenylamine (TPA) unit with a π-conjugated thiophene linker bearing an aldehyde functional group. This donor-π-acceptor (D-π-A) architecture is a cornerstone in the design of molecules with tailored optoelectronic properties.

The TPA moiety is a robust hole-transporting unit, while the thiophene ring acts as an effective π-bridge, facilitating charge delocalization. The aldehyde group not only serves as a synthetic handle for further chemical modifications, such as condensation reactions to form π-conjugated systems, but also acts as an electron-withdrawing group, influencing the overall electronic structure.[1] These characteristics make the title compound a valuable building block for:

-

Covalent Organic Frameworks (COFs): The aldehyde functionality allows for the formation of imine-linked frameworks with potential applications in catalysis and gas storage.[1][2]

-

Fluorescent Probes: Derivatives of this compound have been utilized in the development of two-photon fluorescent probes for bio-imaging, exhibiting properties like aggregation-induced emission (AIE).[1]

-

Organic Sensitizers for Solar Cells: The D-π-A structure is a common motif in dyes for dye-sensitized solar cells (DSSCs).[3]

Given its potential, a thorough characterization of its molecular structure is essential. NMR spectroscopy stands as one of the most powerful tools for elucidating the precise arrangement of atoms and the electronic environment within a molecule.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde is predicted to exhibit a series of signals in the aromatic region (typically δ 7.0-8.0 ppm) and a distinct downfield signal for the aldehydic proton (typically δ 9.5-10.5 ppm). The interpretation of these signals relies on understanding the electronic effects of the substituents on the different aromatic rings.

Key Structural Features and Their Predicted ¹H NMR Signatures:

-

Aldehydic Proton (-CHO): This proton is highly deshielded due to the anisotropic effect of the carbonyl group and its electron-withdrawing nature. It is expected to appear as a singlet in the range of δ 9.8-10.0 ppm. For comparison, the aldehydic proton of thiophene-2-carbaldehyde resonates at approximately δ 9.95 ppm.[4]

-

Thiophene Ring Protons: The thiophene ring has two protons. The proton at the 3-position (adjacent to the aldehyde) will be deshielded by the carbonyl group and will likely appear as a doublet. The proton at the 4-position will also be a doublet, coupled to the proton at the 3-position. The introduction of the bulky and electron-rich 4-(diphenylamino)phenyl group at the 5-position will influence the chemical shifts of these protons.

-

Phenyl Ring Protons (linking TPA and Thiophene): This central phenyl ring is substituted at the 1 and 4 positions. The protons on this ring will appear as two doublets, characteristic of a para-substituted benzene ring. The protons ortho to the electron-donating diphenylamino group will be shielded and appear at a lower chemical shift compared to the protons ortho to the thiophene ring.

-

Diphenylamino Group Protons: The two terminal phenyl rings of the TPA moiety contain a total of 10 protons. Due to the electron-donating nature of the nitrogen atom, these protons are expected to be relatively shielded compared to unsubstituted benzene (δ 7.26 ppm). They will likely appear as a series of multiplets in the range of δ 7.0-7.4 ppm. The protons of triphenylamine itself appear as multiplets between δ 6.97 and 7.23 ppm.[5]

Experimental Workflow for ¹H NMR Acquisition:

Predicted ¹H NMR Data Summary:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde-H | 9.8 - 10.0 | Singlet | - | 1H |

| Thiophene-H (position 3) | 7.7 - 7.9 | Doublet | ~3-5 | 1H |

| Thiophene-H (position 4) | 7.2 - 7.4 | Doublet | ~3-5 | 1H |

| Phenyl-H (ortho to Thiophene) | 7.5 - 7.7 | Doublet | ~8-9 | 2H |

| Phenyl-H (ortho to NPh₂) | 7.1 - 7.3 | Doublet | ~8-9 | 2H |

| Diphenylamino-H (para) | 7.2 - 7.4 | Multiplet | - | 2H |

| Diphenylamino-H (meta) | 7.3 - 7.5 | Multiplet | - | 4H |

| Diphenylamino-H (ortho) | 7.0 - 7.2 | Multiplet | - | 4H |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. Due to the large number of aromatic carbons, the spectrum will be complex in the aromatic region (δ 110-160 ppm). The chemical shifts in ¹³C NMR are significantly influenced by the hybridization of the carbon atom and the electronegativity of attached atoms.[6] The chemical shift range for ¹³C is much larger than for ¹H, typically 0-220 ppm.[6]

Key Structural Features and Their Predicted ¹³C NMR Signatures:

-

Carbonyl Carbon (-CHO): This carbon is highly deshielded and will appear at a very low field, typically in the range of δ 180-190 ppm. For thiophene-2-carbaldehyde, this carbon appears at δ 183.1 ppm.[4]

-

Thiophene Ring Carbons: The five carbons of the thiophene ring will have distinct chemical shifts. The carbon attached to the aldehyde (C2) and the carbon attached to the phenyl ring (C5) will be significantly deshielded. The other two carbons (C3 and C4) will appear at higher fields.

-

Phenyl Ring Carbons (linking TPA and Thiophene): The six carbons of the central phenyl ring will show four distinct signals due to symmetry. The ipso-carbons (attached to the thiophene and the nitrogen) will have characteristic chemical shifts influenced by the substituents.

-

Diphenylamino Group Carbons: The two terminal phenyl rings will show three signals each (ipso, ortho, meta, and para carbons). The ipso-carbon attached to the nitrogen will be deshielded.

Experimental Workflow for ¹³C NMR Acquisition:

Predicted ¹³C NMR Data Summary:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 182 - 185 |

| Thiophene C5 (attached to Phenyl) | 145 - 150 |

| Thiophene C2 (attached to CHO) | 142 - 146 |

| Central Phenyl C1 (attached to N) | 148 - 152 |

| Diphenylamino Phenyl C (ipso) | 146 - 150 |

| Aromatic Carbons (Thiophene & Phenyls) | 115 - 140 |

Structural Elucidation Workflow

A logical workflow for the complete structural elucidation of 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde using NMR is crucial.

Figure 1. A typical workflow for the synthesis, purification, and complete NMR-based structural elucidation of 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde.

Conclusion

The ¹H and ¹³C NMR spectra of 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde are predicted to be complex yet highly informative. A systematic analysis, grounded in the fundamental principles of chemical shifts and spin-spin coupling, allows for the unambiguous assignment of all proton and carbon signals. This detailed spectroscopic understanding is indispensable for chemists and material scientists working with this versatile molecule, ensuring its purity, confirming its structure, and paving the way for its successful application in advanced materials and technologies.

References

- Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.).

- 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde | 291279-14-6 | Ossila. (n.d.).

- Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (2013, November 27). NIH.

- 2-Thiophenecarboxaldehyde(98-03-3) 1H NMR spectrum. (n.d.). ChemicalBook.

- 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde | C23H17NOS | CID 18458010. (n.d.). PubChem.

- Thiophene-2,5-dicarbaldehyde - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- Triphenylamine(603-34-9) 13C NMR spectrum. (n.d.). ChemicalBook.

- Synthesis of 5-(4-(diphenylamino) styryl)thiophene-2-carbaldehyde (6). (n.d.). ResearchGate.

- FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... (n.d.). ResearchGate.

- a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). (n.d.). ResearchGate.

- Buy 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde | 291279-14-6. (2023, August 16). Smolecule.

- 13C NMR Chemical Shift. (n.d.). Oregon State University.

- 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. (n.d.). Modgraph.

- a guide to 13c nmr chemical shift values. (n.d.). Compound Interest.

- Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. (n.d.). MDPI.

- How to Interpret Chemical Shift in the Carbon-13 NMR. (2022, November 27). YouTube.

Sources

A Senior Application Scientist's Guide to HOMO-LUMO Energy Level Calculations for Triphenylamine Derivatives

Abstract

Triphenylamine (TPA) and its derivatives are a cornerstone in the development of advanced organic electronic materials, finding applications in organic light-emitting diodes (OLEDs), photovoltaics, and as hole-transporting materials.[1][2][3] Their efficacy in these roles is intrinsically linked to their electronic structure, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This guide provides an in-depth exploration of the theoretical and practical aspects of determining these crucial energy levels. We will delve into the nuances of computational approaches, primarily Density Functional Theory (DFT), and the essential experimental techniques for validation, such as cyclic voltammetry and UV-Vis spectroscopy. This document is intended for researchers and professionals in materials science and drug development, offering a blend of theoretical grounding and actionable protocols.

The Fundamental Importance of HOMO and LUMO

The HOMO and LUMO are the frontier molecular orbitals (FMOs) that dictate a molecule's electronic behavior. The HOMO, being the outermost orbital containing electrons, represents the ability to donate an electron, while the LUMO, as the lowest energy orbital without electrons, signifies the ability to accept an electron.[4] The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that influences the optical and electronic properties of a material.[5]

For triphenylamine derivatives, these energy levels govern:

-

Charge Injection and Transport: The alignment of the HOMO and LUMO levels with the work functions of electrodes is paramount for efficient charge injection in electronic devices.

-

Optical Absorption and Emission: The HOMO-LUMO gap is directly related to the energy of the lowest electronic transition, thus determining the color of light a molecule absorbs and emits.

-

Redox Properties: The HOMO energy correlates with the oxidation potential, while the LUMO energy is related to the reduction potential.

Computational Determination of HOMO-LUMO Energy Levels

Computational chemistry provides a powerful toolkit for predicting the electronic structure of molecules before their synthesis. Density Functional Theory (DFT) has emerged as a robust and widely used method for these calculations due to its balance of accuracy and computational cost.[5][6]

The Causality Behind Method Selection: DFT Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functionals: These are approximations of the complex electron-electron interactions. For organic molecules like triphenylamine derivatives, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT functional, often yield more accurate results.[7] Commonly used functionals include:

-

B3LYP: A widely used hybrid functional that provides a good balance for a variety of systems.[8][9]

-

CAM-B3LYP and ωB97XD: Long-range corrected functionals that are particularly well-suited for describing charge-transfer excitations, which are common in donor-acceptor systems involving triphenylamine.[7][10]

-

M06: A meta-hybrid GGA functional that has shown good performance for main-group chemistry and non-covalent interactions.[11]

-

-

Basis Sets: These are sets of mathematical functions used to build the molecular orbitals. The choice of basis set determines the flexibility the electrons have to distribute in space.

The selection of a specific functional and basis set should be guided by the specific properties of interest and validated against experimental data whenever possible.

Step-by-Step Computational Protocol: A Gaussian 09/16 Workflow

This protocol outlines the general steps for calculating the HOMO-LUMO energies of a triphenylamine derivative using the Gaussian software package.[8][14]

Step 1: Molecular Structure Input and Optimization

-

Build the Molecule: Construct the 3D structure of the triphenylamine derivative using a molecular builder like GaussView.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. This is a critical step as the electronic properties are sensitive to the molecular geometry.

-

Keyword: Opt

-

Method: Select a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

Step 2: Frequency Calculation

-

Verify Minimum Energy Structure: After optimization, perform a frequency calculation to ensure that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Keyword: Freq

-

Step 3: Single-Point Energy Calculation and Orbital Analysis

-